4-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
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Overview
Description
4-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. The ChEMBL database brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .
Chemical Reactions Analysis
4-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
4-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound for probing targets or pathways of interest. In biology, it is used to study the bioactivity of small molecules and their interactions with biological targets. In medicine, it is used in drug discovery and development to identify potential therapeutic agents. In industry, it is used in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of 4-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the nature of the compound and its intended use .
Comparison with Similar Compounds
4-butyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione can be compared with other similar compounds listed in the ChEMBL database. Similar compounds include those with similar chemical structures and bioactivity profiles. The uniqueness of this compound lies in its specific chemical structure and its ability to interact with specific molecular targets. Some similar compounds include those with similar functional groups and bioactivity profiles .
Properties
IUPAC Name |
8-butyl-11-[2-(4-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-3-4-10-22-18(26)17-15(9-11-29-17)24-19(22)21-23(20(24)27)12-16(25)13-5-7-14(28-2)8-6-13/h5-9,11H,3-4,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPNVWGEDOEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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